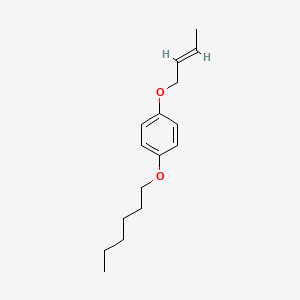

![molecular formula C18H30Cl2N10O4 B13814401 N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Netropsin dihydrochloride hydrate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly in AT-rich regions . It was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antiviral and antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Netropsin dihydrochloride hydrate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthetic route typically involves the following steps:

Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate precursors under controlled conditions.

Coupling Reactions: The pyrrole units are then coupled with amidine groups to form the polyamide structure.

Industrial Production Methods

Industrial production of netropsin dihydrochloride hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Netropsin dihydrochloride hydrate primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions include:

Hydrogen Bonding: Forms hydrogen bonds with the base pairs in the minor groove of DNA.

Electrostatic Interactions: Engages in electrostatic interactions with the phosphate backbone of DNA.

Common Reagents and Conditions

The binding of netropsin dihydrochloride hydrate to DNA typically occurs under physiological conditions, with the presence of buffers to maintain pH and ionic strength. Common reagents include:

Buffer Solutions: Phosphate-buffered saline (PBS) or Tris-HCl buffers.

DNA Samples: Double-stranded DNA with AT-rich regions.

Major Products Formed

The primary product of the interaction between netropsin dihydrochloride hydrate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Aplicaciones Científicas De Investigación

Netropsin dihydrochloride hydrate has a wide range of applications in scientific research, including:

Chemistry

DNA Binding Studies: Used as a model compound to study DNA-ligand interactions and the structural effects of minor groove binding.

Biology

Gene Regulation: Investigated for its potential to modulate gene expression by binding to specific DNA sequences.

Medicine

Antiviral and Antibacterial Agent: Explored for its therapeutic potential against various viral and bacterial infections.

Industry

Mecanismo De Acción

Netropsin dihydrochloride hydrate exerts its effects by binding to the minor groove of DNA, where it forms hydrogen bonds with the base pairs and displaces water molecules. This binding alters the DNA structure, affecting processes such as transcription and replication. The molecular targets include AT-rich regions of double-stranded DNA, and the pathways involved are primarily related to DNA synthesis and regulation .

Comparación Con Compuestos Similares

Netropsin dihydrochloride hydrate is often compared with other minor groove binders, such as:

Distamycin: Another polyamide antibiotic with similar DNA binding properties but different structural features.

Hoechst 33258: A bisbenzimide compound that binds to the minor groove of DNA with high affinity.

DAPI: A fluorescent stain that binds strongly to AT-rich regions of DNA.

Uniqueness

Netropsin dihydrochloride hydrate is unique in its ability to bind specifically to AT-rich regions of DNA without intercalating between the base pairs. This specificity makes it a valuable tool for studying DNA-ligand interactions and developing targeted therapeutic agents .

Propiedades

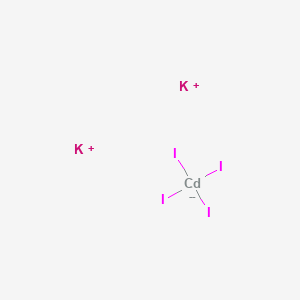

Fórmula molecular |

C18H30Cl2N10O4 |

|---|---|

Peso molecular |

521.4 g/mol |

Nombre IUPAC |

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH.H2O/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22;;;/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H;1H2 |

Clave InChI |

QOVPWYXECNKVKE-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N.O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)

![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)